molecular formula C17H18BrNO5S B12269914 Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate

Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate

Cat. No.: B12269914
M. Wt: 428.3 g/mol
InChI Key: DUXNWTLRQRGAIG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate typically involves a multi-step process. One common method starts with the bromination of ethyl benzoate to introduce the bromine atom. This is followed by the introduction of the ethoxy group through an etherification reaction. The sulfonamide group is then introduced via a sulfonation reaction. Each step requires specific reagents and conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reactive form.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and sulfonamide groups play a crucial role in binding to these targets, thereby modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 4-(4-bromo-3-ethoxybenzenesulfonamido)benzoate can be compared with other similar compounds such as:

    Ethyl 4-bromobenzoate: Lacks the sulfonamide and ethoxy groups, making it less versatile in biological applications.

    Ethyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromine atom, which affects its reactivity and applications.

    Benzocaine: A local anesthetic with a similar benzoate structure but different functional groups, leading to distinct biological activities.

These comparisons highlight the unique features of this compound, such as its combination of functional groups that confer specific chemical and biological properties.

Properties

Molecular Formula

C17H18BrNO5S

Molecular Weight

428.3 g/mol

IUPAC Name

ethyl 4-[(4-bromo-3-ethoxyphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C17H18BrNO5S/c1-3-23-16-11-14(9-10-15(16)18)25(21,22)19-13-7-5-12(6-8-13)17(20)24-4-2/h5-11,19H,3-4H2,1-2H3

InChI Key

DUXNWTLRQRGAIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC)Br

Origin of Product

United States

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